molecular formula C21H25N3OS B2622033 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea CAS No. 2034339-73-4

1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea

Cat. No. B2622033
CAS RN: 2034339-73-4
M. Wt: 367.51
InChI Key: JQXFTLNCGATTMO-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of various enzymes and proteins that are involved in cancer cell proliferation and viral replication. It has also been suggested that this compound induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit viral replication by targeting various viral proteins and enzymes. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea is its potent antitumor and antiviral activity. This makes it a promising candidate for drug development and therapeutic applications. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it challenging to work with in lab experiments.

Future Directions

There are several future directions for research on 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea. One of the areas of focus could be on optimizing the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Another area of research could be on developing novel derivatives of this compound with improved solubility and bioactivity for drug development and therapeutic applications. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea involves the reaction of 2-(thiophen-2-yl)pyridine-4-carbaldehyde with 1-aminoadamantane in the presence of a palladium catalyst. The resulting intermediate is then treated with urea to obtain the final product. This method is efficient, cost-effective, and yields high purity products.

Scientific Research Applications

1-((3s,5s,7s)-Adamantan-1-yl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has demonstrated antiviral activity against the hepatitis C virus and the Zika virus.

properties

IUPAC Name

1-(1-adamantyl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c25-20(24-21-10-15-6-16(11-21)8-17(7-15)12-21)23-13-14-3-4-22-18(9-14)19-2-1-5-26-19/h1-5,9,15-17H,6-8,10-13H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXFTLNCGATTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC(=NC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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